
Piperidine, 1-((-phenylcyclopentyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-((-phenylcyclopentyl)methyl)- is an organic compound with the molecular formula C17H25N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylcyclopentyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-((-phenylcyclopentyl)methyl)- typically involves the reaction of piperidine with a phenylcyclopentyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of Piperidine, 1-((-phenylcyclopentyl)methyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-((-phenylcyclopentyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.
Substitution: The phenyl and cyclopentyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Piperidine, 1-((-phenylcyclopentyl)methyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to receptor binding and neurotransmitter activity.
Medicine: Research explores its potential as a therapeutic agent for various conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidine, 1-((-phenylcyclopentyl)methyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Phenylcyclohexylpiperidine: Known for its use as a dissociative anesthetic.
1-Benzylpiperidine: Used in the synthesis of various pharmaceuticals.
1-Cyclohexylpiperidine: Studied for its potential therapeutic applications.
Uniqueness: Piperidine, 1-((-phenylcyclopentyl)methyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclopentyl group differentiates it from other piperidine derivatives, potentially leading to unique interactions with molecular targets and novel applications in research and industry.
Properties
CAS No. |
102207-08-9 |
|---|---|
Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
1-[(1-phenylcyclopentyl)methyl]piperidine |
InChI |
InChI=1S/C17H25N/c1-3-9-16(10-4-1)17(11-5-6-12-17)15-18-13-7-2-8-14-18/h1,3-4,9-10H,2,5-8,11-15H2 |
InChI Key |
ILTQDIOPYLOHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2(CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


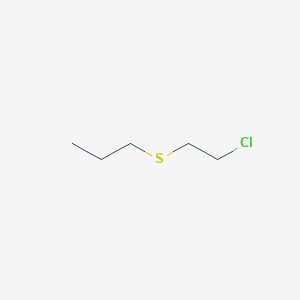
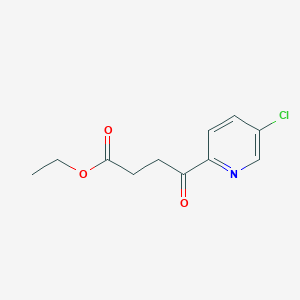
![3-[3-(Trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B8756210.png)

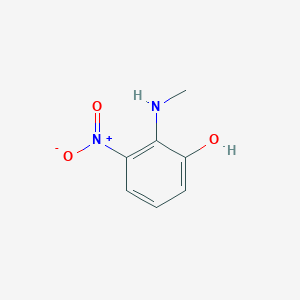
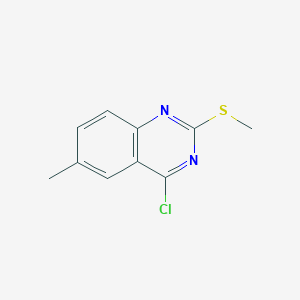
![8-Bromo-7-fluorodibenzo[B,F][1,4]oxazepine](/img/structure/B8756228.png)
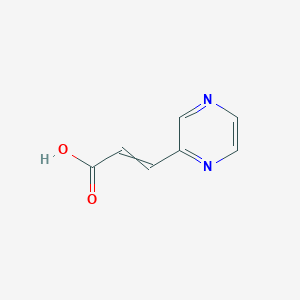




![6-Bromo-2,4,4-trimethyl-2,4-dihydro-1H-benzo[D][1,3]oxazine](/img/structure/B8756275.png)

